molecular formula C14H9FO4 B567700 2-(2-Carboxyphenyl)-5-fluorobenzoic acid CAS No. 1355247-36-7

2-(2-Carboxyphenyl)-5-fluorobenzoic acid

Cat. No.: B567700
CAS No.: 1355247-36-7
M. Wt: 260.22
InChI Key: DNUOREFJMRMMKI-UHFFFAOYSA-N
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Description

2-(2-Carboxyphenyl)-5-fluorobenzoic acid (CAS 1355247-36-7) is a high-purity fluorinated organic building block of interest in chemical and pharmaceutical research . With a molecular formula of C14H9FO4 and a molecular weight of 260.22 g/mol, this compound is a dicarboxylic acid featuring a biphenyl core substituted with a fluorine atom . Its structure, characterized by two aromatic rings and multiple rotatable bonds, provides versatility for molecular design . Researchers value this compound for its potential as a key synthetic intermediate. The presence of two carboxylic acid groups allows for further derivatization, making it a valuable precursor in the synthesis of more complex molecules, such as enzyme inhibitors or pharmaceutical standards . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . For identification, its canonical SMILES is represented as C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(=O)O . Computational properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and an XLogP3 value of 2.2, which can help researchers predict its solubility and reactivity . The product is readily available for shipping from global stock .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-carboxyphenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-8-5-6-10(12(7-8)14(18)19)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUOREFJMRMMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742762
Record name 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
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Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-36-7
Record name [1,1′-Biphenyl]-2,2′-dicarboxylic acid, 4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
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Advanced Synthetic Methodologies for 2 2 Carboxyphenyl 5 Fluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. For 2-(2-Carboxyphenyl)-5-fluorobenzoic acid, the central carbon-carbon single bond of the biphenyl (B1667301) system is the most logical point for disconnection. This leads to two primary synthons: a 2-halobenzoic acid derivative and a 2-halophenylboronic acid or a similar organometallic reagent.

The key disconnection strategies revolve around the formation of the bond between the two phenyl rings. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the bond between the two carboxyl-bearing rings, suggesting a coupling between a derivative of 2-bromobenzoic acid and a derivative of 2-chloro-4-fluorobenzoic acid.

Pathway B: A similar disconnection, but with different halogen placements, for instance, coupling 2-iodobenzoic acid with a fluorinated phenylboronic acid derivative.

These disconnections point towards the use of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The choice of specific starting materials and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions, such as homocoupling of the starting materials.

Direct Synthesis Routes

Direct synthesis routes for this compound primarily involve the construction of the biphenyl backbone through carbon-carbon bond formation. Transition metal-catalyzed cross-coupling reactions are the most efficient and widely used methods for this purpose.

Approaches Involving Carbon-Carbon Bond Formation

The formation of the biaryl bond is the cornerstone of the synthesis of this compound. Several powerful catalytic systems have been developed to achieve this transformation with high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. These reactions offer a versatile and efficient means to connect two aryl fragments with high selectivity under relatively mild conditions.

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biphenyls due to the mild reaction conditions, the commercial availability and stability of boronic acids, and the tolerance of a wide range of functional groups. The general reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of a compound like this compound, a potential Suzuki-Miyaura coupling strategy would involve the reaction of a 2-halobenzoic acid derivative with a suitably substituted phenylboronic acid. For example, the coupling of 2-bromo-4-fluorobenzoic acid with 2-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the ester group, would yield the target molecule.

Reactant AReactant BCatalystLigandBaseSolventTemperature (°C)Yield (%)
2-Bromo-4-fluorobenzoic acid2-(Methoxycarbonyl)phenylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O10085
2-Iodobenzoic acid4-Fluoro-2-(methoxycarbonyl)phenylboronic acidPd(PPh3)4-Na2CO3DME/H2O9078
Methyl 2-bromobenzoate (B1222928)2-Carboxy-5-fluorophenylboronic acidPdCl2(dppf)-Cs2CO3Dioxane11092

This is a representative table based on typical conditions for Suzuki-Miyaura couplings of similar substrates; specific yields for the target molecule may vary.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions and can be effective for coupling sterically hindered substrates.

In the context of synthesizing this compound, one could envision the coupling of a 2-halobenzoic acid ester with a pre-formed organozinc reagent derived from a fluorinated benzoic acid derivative. For instance, the reaction of methyl 2-bromobenzoate with the organozinc reagent prepared from 2-iodo-5-fluorobenzoic acid would be a plausible route.

Reactant AReactant BCatalystLigandSolventTemperature (°C)Yield (%)
Methyl 2-bromobenzoate(2-Carboxy-4-fluorophenyl)zinc chloridePd(dba)2XPhosTHF6088
Ethyl 2-iodo-5-fluorobenzoate(2-Methoxycarbonylphenyl)zinc bromideNiCl2(dppp)-DMF8075

This is a representative table based on typical conditions for Negishi couplings of similar substrates; specific yields for the target molecule may vary.

While the Sonogashira coupling is primarily known for forming carbon-carbon triple bonds between aryl halides and terminal alkynes, it can be employed in a multi-step strategy to synthesize biphenyl systems. This approach would involve a Sonogashira coupling to form a diarylacetylene, followed by a cyclization or other transformation to generate the biphenyl core.

For instance, 2-iodobenzoic acid could be coupled with a fluorinated phenylacetylene (B144264) derivative. The resulting diarylacetylene could then potentially undergo an intramolecular cyclization reaction, although this is a less direct and more complex route compared to the Suzuki or Negishi couplings for this specific target molecule. Due to the complexity and lower efficiency for this particular target, this method is less commonly employed.

Intramolecular Cyclization Reactions

While intermolecular coupling reactions are common for constructing biphenyl scaffolds, intramolecular cyclization strategies represent an advanced and powerful alternative for forming sterically hindered systems or ensuring specific regioselectivity. For a molecule like this compound, a hypothetical intramolecular pathway could involve the cyclization of a highly functionalized single aromatic precursor.

One potential strategy is the intramolecular reductive coupling of a diaryl ketone. For instance, a precursor such as 2-benzoyl-4-fluorobenzoylformic acid could undergo a pinacol-type coupling followed by rearrangement and oxidation to form the biphenyl linkage. More advanced methods involve transition-metal-catalyzed C-H activation/cyclization cascades. nih.gov A suitably designed precursor could undergo a palladium- or rhodium-catalyzed intramolecular reaction where a C-H bond on one ring is activated to form a new carbon-carbon bond with the other ring, directly yielding the biphenyl core. researchgate.net These reactions often proceed through the formation of a metallacycle intermediate. The primary advantage of such an approach is the high atom economy and the ability to construct the core structure in a single, efficient step from a complex, linear precursor.

Functional Group Interconversions for Carboxylic Acid Moieties

The two carboxylic acid groups in this compound are key features for its chemical properties and potential applications. In many synthetic routes, these groups are not present in the initial stages but are introduced later through functional group interconversion. imperial.ac.uk This strategy is often employed to avoid the interference of the acidic protons of the carboxyl groups with organometallic reagents or other sensitive reaction conditions used during the construction of the carbon skeleton.

Common precursors to carboxylic acids include esters, nitriles, amides, and alkyl groups. The conversion of these functionalities into carboxylic acids is a fundamental and well-established area of organic synthesis. scribd.comcompoundchem.com The hydrolysis of diester or dinitrile precursors is the most common approach.

Hydrolysis of Diesters: A diester precursor, such as dimethyl 2-(2-(methoxycarbonyl)phenyl)-5-fluorobenzoate, can be readily hydrolyzed to the target dicarboxylic acid. This reaction is typically carried out under basic conditions (using NaOH or KOH in an aqueous/alcoholic solvent mixture) followed by an acidic workup, or under acidic conditions (using H₂SO₄ or HCl in water). mit.edu

Hydrolysis of Dinitriles: Similarly, a dinitrile precursor can be converted to the dicarboxylic acid via hydrolysis, usually under strong acidic or basic conditions at elevated temperatures.

Oxidation of Side Chains: A precursor with two methyl groups, 2-(2-methylphenyl)-5-fluorotoluene, could be oxidized to the target compound using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

These interconversions are summarized in the table below.

Precursor Functional GroupReagents and ConditionsProduct Functional Group
Ester (-COOR)1. NaOH or KOH, H₂O/ROH, Heat2. H₃O⁺Carboxylic Acid (-COOH)
Nitrile (-CN)H₃O⁺, Heat or OH⁻, H₂O, HeatCarboxylic Acid (-COOH)
Alkyl (-CH₃)KMnO₄, OH⁻, Heat, then H₃O⁺Carboxylic Acid (-COOH)
Amide (-CONH₂)H₃O⁺, Heat or OH⁻, H₂O, HeatCarboxylic Acid (-COOH)

Advanced Fluorination Techniques

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly for the synthesis of fluoroarenes activated by electron-withdrawing groups. nih.gov In the context of synthesizing the target molecule, an SNAr reaction would typically be performed on a biphenyl precursor bearing a suitable leaving group (e.g., -NO₂, -Cl, -Br) at the desired position. The reaction involves the attack of a nucleophilic fluoride (B91410) source, which displaces the leaving group.

The efficiency of SNAr fluorination is highly dependent on the fluoride source and reaction conditions. Anhydrous alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are commonly used. nih.gov The nucleophilicity of the fluoride ion can be enhanced by using polar aprotic solvents (e.g., DMSO, DMF, sulfolane) and phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6) or kryptofix (e.g., K₂.₂.₂). nih.gov

A particularly advanced approach involves the use of hypervalent iodine compounds as precursors. arkat-usa.orgumn.edu For example, 1-arylbenziodoxolones can react with fluoride salts in polar aprotic solvents to yield 2-fluorobenzoic acids. researchgate.net This transition-metal-free method offers a facile route to fluorinated aromatic acids. arkat-usa.orgumn.edu

Fluoride SourceAdditive/CatalystTypical Leaving GroupSolvent
KF18-Crown-6 or K₂.₂.₂-NO₂DMSO, DMF
CsFNone-NO₂, -ClDMF, NMP
Tetrabutylammonium fluoride (TBAF)None-NO₂THF, Dioxane
[¹⁸F]KFK₂.₂.₂-NO₂, -OTfAcetonitrile (B52724), DMSO

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F⁺"). wikipedia.org This method is complementary to SNAr and is suitable for substrates that are not activated towards nucleophilic attack. For the synthesis of this compound, this would involve the direct fluorination of the biphenyl-2,2'-dicarboxylic acid precursor.

A variety of modern electrophilic fluorinating reagents have been developed that are safer and easier to handle than elemental fluorine. wikipedia.org These are typically N-F reagents, where the fluorine atom is attached to an electron-withdrawing nitrogen-containing group. wikipedia.org The mechanism of electrophilic fluorination is complex and can proceed through either an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org

Reagent NameAcronymStructure
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Cationic N-F
N-FluorobenzenesulfonimideNFSINeutral N-F
N-Fluoro-o-benzenedisulfonimideNFOBSNeutral N-F

The choice of reagent and reaction conditions depends on the substrate's reactivity and the desired regioselectivity. Selectfluor® is widely used due to its commercial availability, stability, and effectiveness. ref.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of complex molecules like this compound is crucial for developing sustainable manufacturing processes. eurekalert.org

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as solid-state reactions or neat reactions, offer significant environmental benefits. researchgate.net

In the synthesis of the target molecule, key bond-forming steps, such as the Suzuki-Miyaura coupling to form the biphenyl linkage, can potentially be adapted to solvent-free conditions. This can be achieved through techniques like mechanochemistry (ball milling), where mechanical energy is used to initiate the reaction between solid reactants.

Another approach is the use of alternative, greener solvents such as water, supercritical fluids (like CO₂), or ionic liquids. For instance, certain palladium-catalyzed cross-coupling reactions can be performed in water using water-soluble ligands and phase-transfer catalysts. Carbonate-promoted C-H carboxylation, which can be used to synthesize dicarboxylic acids from monocarboxylic acid precursors and CO₂, is a promising technique that can be run in the absence of solvents at high temperatures. rsc.org While developed for other systems, this principle of solvent-free carboxylation represents a green approach to forming the carboxylic acid moieties. rsc.org The adoption of such reduced-solvent or solvent-free systems not only minimizes waste but can also lead to simplified purification procedures and improved process safety.

Development of Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of sustainable chemical synthesis. For the preparation of this compound, which would likely be synthesized via a Suzuki-Miyaura coupling of 2-bromo-5-fluorobenzoic acid and (2-carboxyphenyl)boronic acid, the use of a recyclable palladium catalyst is highly desirable.

Homogeneous palladium catalysts, while highly active, are often difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. To overcome this, significant research has focused on the heterogenization of these catalysts. One common strategy is the immobilization of palladium complexes on solid supports. Materials such as polymers, silica (B1680970), and magnetic nanoparticles have been employed for this purpose. For instance, a water-soluble fullerene-supported PdCl2 nanocatalyst has demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl carboxylic acids in aqueous media. researchgate.net Such a catalyst can be recovered and reused multiple times without a significant decrease in activity, offering a greener alternative to traditional homogeneous systems. researchgate.net

Another approach involves the use of magnetic nanoparticles as catalyst supports. For example, a nano-CuFe2O4 catalyst has been shown to be effective in C-O cross-coupling reactions and can be easily separated from the reaction mixture using an external magnet. rsc.org While this is for a different type of coupling, the principle of magnetic recovery is applicable to palladium catalysts for C-C bond formation as well.

The table below summarizes some examples of recyclable catalytic systems that could be adapted for the synthesis of this compound.

Catalyst SystemSupport MaterialRecovery MethodPotential Advantages
Pd NanoparticlesWater-Soluble FullerenePrecipitation/FiltrationHigh activity in aqueous media, reusability.
Pd ComplexMagnetic NanoparticlesMagnetic SeparationFacile recovery, low metal leaching.
Pd on PolymerPolystyrene ResinFiltrationGood stability and reusability.
Pd(dppf)Cl2Immobilized on SilicaFiltrationRobust and effective for a range of substrates.

The choice of a specific recyclable catalyst would depend on the optimization of reaction conditions, including the solvent, base, and temperature, to achieve high yields and purity of the desired product. The use of water as a solvent, whenever possible, further enhances the green credentials of the synthetic process. researchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

For the proposed Suzuki-Miyaura synthesis of this compound, the reaction would be:

C7H4BrFO2 + C7H7BO4 + Base → C14H9FO4 + Base·HBr + B(OH)3

The reaction efficiency is also a critical factor, which takes into account not only the atom economy but also the chemical yield, reaction time, and energy consumption. High-yielding reactions that proceed under mild conditions (lower temperature and pressure) are considered more efficient. The Suzuki-Miyaura reaction is often favored over the Ullmann reaction for biaryl synthesis due to its generally milder reaction conditions, higher functional group tolerance, and the lower toxicity of the organoboron reagents compared to the organocopper intermediates in the Ullmann coupling. nih.govnih.gov

The table below provides a comparative analysis of the atom economy for a hypothetical Suzuki-Miyaura synthesis of this compound, assuming potassium carbonate as the base.

ReactantMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-5-fluorobenzoic acidC7H4BrFO2219.01
(2-Carboxyphenyl)boronic acidC7H7BO4165.94
Potassium CarbonateK2CO3138.21
Product This compound C14H9FO4

Calculation of Atom Economy:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (260.22 / (219.01 + 165.94 + 138.21)) x 100 ≈ 49.7%

Elucidation of Molecular and Supramolecular Architectures of 2 2 Carboxyphenyl 5 Fluorobenzoic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and the analysis of its carbon framework, proton environments, and the influence of specific substituents like fluorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei. For 2-(2-Carboxyphenyl)-5-fluorobenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). The spectrum would be expected to show complex aromatic signals corresponding to the protons on the two phenyl rings, as well as signals for the carboxylic acid protons.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts would differentiate between the carboxylic acid carbons, the aromatic carbons directly bonded to the carboxyl or fluoro groups, and the other aromatic carbons. This technique is fundamental for confirming the carbon backbone of the molecule.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would provide a direct and sensitive probe of its local chemical environment. The chemical shift of the fluorine signal would be indicative of the electronic effects of the surrounding substituents.

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign protons on the same phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is vital for connecting the two phenyl rings and assigning the positions of the carboxylic acid groups.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by several key absorption bands. The most prominent of these would be the O-H stretching vibrations of the carboxylic acid groups, which typically appear as a very broad band in the region of 3300-2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties.

The carbonyl (C=O) stretching vibrations of the two carboxylic acid groups would give rise to a strong, sharp absorption band, typically in the range of 1720-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the fluorine substituent and the degree of hydrogen bonding. Aromatic C=C stretching vibrations are expected to appear as multiple bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibration would likely be observed as a strong band in the 1250-1000 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings would be visible in the 900-650 cm⁻¹ range, providing information about the substitution pattern.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
1720-1680Strong, SharpC=O stretch (Carboxylic acid)
1600-1450Medium to WeakC=C stretch (Aromatic ring)
~1300MediumC-O stretch / O-H bend (Carboxylic acid)
1250-1000StrongC-F stretch
900-650Medium to StrongC-H bend (Aromatic out-of-plane)
Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong band for the symmetric C=C stretching of the aromatic rings around 1600 cm⁻¹. The carbonyl C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-F bond, due to its polarity, may show a weaker Raman signal. The vibrations of the biphenyl (B1667301) backbone would also contribute to the fingerprint region of the spectrum.

Table 2: Predicted Raman Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3050MediumAromatic C-H stretch
~1600StrongAromatic C=C stretch
~1000MediumAromatic ring breathing mode
~1250-1000WeakC-F stretch

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to confirm its elemental composition. The molecular formula of this compound is C₁₄H₉FO₄. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

Calculated Exact Mass:

14 x C = 14 x 12.000000 = 168.000000

9 x H = 9 x 1.007825 = 9.070425

1 x F = 1 x 18.998403 = 18.998403

4 x O = 4 x 15.994915 = 63.979660

Total Exact Mass = 260.048488 Da

An experimental HRMS measurement would be expected to yield a value extremely close to this calculated mass, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways in negative ion mode would likely involve the initial loss of a carboxyl group (CO₂) to form the [M-H-CO₂]⁻ ion. Subsequent fragmentations could include the loss of a second CO₂ molecule or cleavage of the bond between the two phenyl rings.

Table 3: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound (Negative Ion Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
259.0412 [M-H]⁻215.0513CO₂ (43.9898)
259.0412 [M-H]⁻171.06142xCO₂ (87.9796)
215.0513171.0614CO₂ (43.9898)

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal System, Space Group, and Unit Cell Parameters

While a specific crystal structure for this compound has not been reported in the searched literature, we can anticipate some general features based on related compounds. Benzoic acid and its derivatives often crystallize in monoclinic or orthorhombic systems. A common feature of carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds.

The presence of the fluorine atom could influence the crystal packing through weak C-H···F or F···F interactions. The dihedral angle between the two phenyl rings is another important structural parameter that would be determined from the crystal structure. This angle is influenced by the steric hindrance of the ortho-carboxyl group and any intermolecular interactions. The determination of the precise crystal system, space group, and unit cell parameters would require experimental single-crystal X-ray diffraction analysis.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data Outline

ParameterExpected Value/Information
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupTo be determined experimentally
a (Å)To be determined experimentally
b (Å)To be determined experimentally
c (Å)To be determined experimentally
α (°)90° (for Orthorhombic) or To be determined
β (°)To be determined experimentally
γ (°)90° (for Orthorhombic) or To be determined
V (ų)To be determined experimentally
ZTo be determined experimentally

Analysis of Molecular Conformation and Torsion Angles

The molecular conformation of diphenic acid, and by extension its derivatives, is largely defined by the degree of rotation around the C-C single bond connecting the two phenyl rings. This rotation is described by the torsion angle between the planes of the two aromatic rings. Steric hindrance between the carboxylic acid groups at the 2 and 2' positions prevents the molecule from adopting a planar conformation.

In the solid state, crystallographic studies of diphenic acid have revealed that the molecule can exist in different conformations even within the same crystal. The crystal structure of diphenic acid is monoclinic, space group P2~/c, and notably contains two crystallographically independent molecules (Molecule A and Molecule B) in the asymmetric unit. researchgate.net These two molecules exhibit distinct conformations, primarily differing in the torsion angle between the phenyl rings.

For Molecule A, the C(2)-C(1)-C(1')-C(2') torsion angle is -119.3(2)°, while in Molecule B, it is -106.3(2)°. researchgate.net This demonstrates the conformational flexibility of the diphenic acid backbone. The carboxyl groups in both molecules are situated on opposite sides of the rings. researchgate.net The flexibility of this central torsion angle is a key feature, allowing the molecule to adapt its conformation to optimize crystal packing. tandfonline.com In co-crystals with other molecules, such as phenazine (B1670421), the torsion angle of diphenic acid has been observed at -99.1°, further highlighting its conformational adaptability. tandfonline.com For the fluorinated derivative, this compound, a similar non-planar conformation is expected, with the specific torsion angle being influenced by the electronic and steric effects of the fluorine atom and the resulting crystal packing forces.

ParameterMolecule A researchgate.netMolecule B researchgate.net
C(2)-C(1)-C(1')-C(2') Torsion Angle -119.3(2)°-106.3(2)°

Table 1: Comparison of the central torsion angles in the two independent molecules of diphenic acid found in its crystal structure.

Investigation of Intermolecular Interactions

O-H...O Hydrogen Bonds: The most prominent intermolecular interaction in the crystal structure of diphenic acid is the hydrogen bonding between the carboxylic acid groups. These groups typically form cyclic hydrogen-bonded dimers, a common supramolecular synthon for carboxylic acids. nih.gov In the crystal structure of diphenic acid, the two independent molecules, A and B, form separate hydrogen-bonded chains. Molecule A forms hydrogen-bonded chains with other A molecules, and molecule B does the same with other B molecules. researchgate.net The O...O distances in these hydrogen bonds are indicative of their strength, with values of 2.655(1) Å and 2.553(1) Å reported. researchgate.net

In derivatives such as 4,4',6,6'-tetramethyl-biphenyl-2,2'-dicarboxylic acid, which also has two molecules in the asymmetric unit, a variety of O-H...O hydrogen bonds are observed, forming both cyclic dimers and extended chains with O...O distances ranging from 2.598(3) Å to 2.652(3) Å. nih.gov

C-H...F Interactions: For this compound, the presence of the fluorine atom introduces the possibility of C-H...F hydrogen bonds. While these are generally considered weak interactions, they can be influential in directing crystal packing, particularly in fluorine-rich compounds. The specific presence and geometry of such bonds would require dedicated crystallographic analysis of the fluorinated compound.

Halogen bonding is a non-covalent interaction involving a halogen atom as an electrophilic species. In the case of this compound, the fluorine atom is generally a poor halogen bond donor due to its high electronegativity and low polarizability. Therefore, significant halogen bonding interactions are not anticipated to be a defining feature of its supramolecular structure.

Polymorphism and Solid-State Structure-Property Relationships

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like carboxylic acids. rsc.orgmdpi.com Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability.

While extensive studies on the polymorphism of diphenic acid itself are not widely reported, its conformational flexibility, evidenced by the two different conformers in its known crystal structure, strongly suggests that it could be susceptible to polymorphism under different crystallization conditions. researchgate.nettandfonline.com The energy difference between various possible conformers is often small, meaning that factors like solvent choice or crystallization temperature could favor the formation of different crystalline forms. For instance, co-crystallization of diphenic acid with phenazine from different solvents yielded both anhydrous and hydrated crystal forms, which can be considered a form of polymorphism. tandfonline.com The existence of polymorphism in derivatives of benzoic acid is common, where different conformers (e.g., syn or anti planar) and different hydrogen-bonding patterns (e.g., catemer vs. dimer synthons) lead to different crystal structures. mdpi.com

For this compound, the potential for polymorphism is certainly present. The interplay between the strong carboxylic acid hydrogen bonding and potential weaker interactions involving the fluorine atom could lead to a complex energy landscape with multiple accessible crystalline forms. Establishing the structure-property relationships would require the isolation and characterization of these potential polymorphs.

Computational and Theoretical Investigations of 2 2 Carboxyphenyl 5 Fluorobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized organic molecules. niscpr.res.in DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wide range of chemical and physical properties. A typical approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately describe the molecular system. niscpr.res.in

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2-(2-Carboxyphenyl)-5-fluorobenzoic acid, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible and the total energy of the molecule is at its lowest point.

The resulting optimized geometry provides the most probable structure of an isolated molecule in the gas phase. The energetic stability of this structure is given by its total electronic energy. Comparing the energies of different optimized conformers (see Section 4.2) allows for the identification of the global minimum energy structure, which is the most stable arrangement of the molecule.

Illustrative Geometrical Parameters: While specific computational data for this compound is not prominent in the reviewed literature, a typical output from a geometry optimization calculation would resemble the data presented below. The values are hypothetical and serve to illustrate the type of data generated.

ParameterBond/AngleValue (Hypothetical)
Bond Length C-C (inter-ring)1.49 Å
C-F1.35 Å
C=O (carboxyl)1.21 Å
C-O (carboxyl)1.36 Å
Bond Angle C-C-C (ring)~120°
O=C-O (carboxyl)~125°
Dihedral Angle Phenyl-Phenyl45-60°

Electronic Structure Analysis (HOMO-LUMO Energies and Orbital Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. niscpr.res.in

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive.

Analysis of the spatial distribution of these orbitals reveals which parts of the molecule are involved in electron donation and acceptance. For this compound, the HOMO is likely distributed over the electron-rich phenyl rings, while the LUMO may be localized on the electron-withdrawing carboxylic acid groups.

Illustrative Frontier Orbital Data: The following table presents typical data that would be obtained from a DFT calculation for a molecule of this type.

ParameterValue (Hypothetical)
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. niscpr.res.in The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atoms of the carboxylic acid groups. Green and yellow areas denote regions of near-zero or intermediate potential. For this compound, the MEP surface would likely show strong negative potentials around the carbonyl oxygen atoms and a positive potential around the acidic protons.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration and their corresponding frequencies. The results can be used to assign the vibrational bands observed in experimental spectra to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, and C-F stretching.

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. A detailed analysis of the predicted spectrum for this compound would allow for the identification of characteristic peaks corresponding to its functional groups.

Illustrative Vibrational Frequencies: This table shows examples of predicted vibrational frequencies for key functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹, Hypothetical)
O-H Stretch (Carboxyl)~3500
C-H Stretch (Aromatic)~3100
C=O Stretch (Carboxyl)~1750
C-C Stretch (Aromatic Ring)~1600
C-F Stretch~1250

NMR Chemical Shift Prediction

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework. Theoretical prediction of chemical shifts is a powerful tool for confirming molecular structures by comparing the calculated spectrum with the experimental one. The accuracy of these predictions depends heavily on the chosen computational method, basis set, and whether solvent effects are included. For this compound, calculating the ¹H, ¹³C, and ¹⁹F NMR spectra would provide a complete theoretical dataset to aid in its structural elucidation.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the two phenyl rings. This rotation is defined by a dihedral angle.

Exploring the potential energy surface (PES) involves calculating the molecule's energy as this dihedral angle is systematically varied. This process, known as a PES scan, helps to identify the low-energy (stable) conformers, which correspond to minima on the energy profile, and the high-energy transition states that separate them. The analysis reveals the preferred orientation of the two phenyl rings relative to each other, which is influenced by steric hindrance between the ortho-substituents and potential intramolecular interactions. The global minimum conformation represents the most populated structure at thermal equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

No molecular dynamics simulation studies have been published that specifically focus on this compound. Therefore, information regarding its dynamic behavior, conformational changes over time, and interactions with various solvents at a molecular level is not available. Data tables illustrating parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions, or solvation free energies for this compound have not been generated in existing research.

Reaction Mechanism Studies and Transition State Identification

There is a lack of published research on the reaction mechanisms involving this compound from a computational standpoint. Consequently, there are no identified transition states, calculated activation energies, or detailed reaction pathways for chemical transformations of this molecule. Data tables summarizing computed energetic barriers or the geometries of transition state structures are unavailable.

Prediction of Acidity (pKa) and Protonation States

Specific computational predictions for the acidity (pKa) and the various protonation states of this compound have not been reported in the scientific literature. While general computational methods for pKa prediction exist, their application to this specific molecule has not been documented. Therefore, no data tables of predicted pKa values for the two carboxylic acid groups or analyses of its protonation states under different pH conditions can be provided.

Derivatization Strategies and Synthesis of Advanced Analogs of 2 2 Carboxyphenyl 5 Fluorobenzoic Acid

Esterification Reactions for Carboxylic Acid Protection and Functionalization

Esterification is a fundamental strategy for the derivatization of 2-(2-carboxyphenyl)-5-fluorobenzoic acid, serving both to protect the reactive carboxylic acid groups and to introduce new functional handles. The presence of two carboxylic acids on the biphenyl (B1667301) scaffold allows for the formation of mono- or di-esters, with selectivity often being a key synthetic challenge.

The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction toward the formation of the ester product. masterorganicchemistry.com For a dicarboxylic acid like this compound, this method typically leads to the formation of the diester, especially when a large excess of the alcohol is used. masterorganicchemistry.com

Achieving selective mono-esterification of a dicarboxylic acid is more complex but synthetically valuable. psu.edu One approach involves using a stoichiometric amount of the alcohol. Other methods have been developed to improve selectivity, such as using solid-supported catalysts like ion-exchange resins or alumina. psu.edursc.orgrsc.org These heterogeneous catalysts can offer advantages in terms of product purification and catalyst reusability. rsc.org For instance, the selective monomethyl esterification of dicarboxylic acids has been achieved using alumina, where the selectivity is attributed to a balance of acidity and basicity on the catalyst surface. rsc.orgacs.org Another powerful technique is the Mitsunobu reaction, which allows for esterification under mild conditions and can be effective for sterically hindered acids or phenols. researchgate.net

Fluorinated aromatic carboxylic acids have been successfully esterified using various catalytic methods. rsc.org The choice of esterification strategy depends on the desired outcome, whether it is the complete protection of both acid groups via di-esterification or the selective functionalization of one site via mono-esterification to allow for subsequent orthogonal reactions.

Table 1: Comparison of Esterification Methods for this compound
MethodReagents & ConditionsPrimary ProductKey Features
Fischer-Speier EsterificationAlcohol (large excess), Strong Acid Catalyst (e.g., H₂SO₄), HeatDi-esterEquilibrium-driven; suitable for complete protection. masterorganicchemistry.comlibretexts.org
Selective Mono-esterificationStoichiometric Alcohol, Acid CatalystMono-ester (in a mixture)Selectivity can be challenging to control.
Heterogeneous CatalysisAlcohol, Ion-Exchange Resin or Alumina CatalystMono-ester or Di-esterOffers high selectivity for mono-esters under specific conditions and simplifies purification. psu.edursc.orgrsc.org
Mitsunobu ReactionAlcohol, Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD)Mono- or Di-esterProceeds under mild, neutral conditions; good for sensitive substrates. researchgate.net

Amidation Reactions for Peptide Mimicry or Polyamide Precursors

Amidation of the carboxylic acid groups of this compound opens pathways to the synthesis of peptide mimics and polyamide precursors. Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid groups must first be activated. rsc.org This is typically achieved by converting them into more reactive species like acyl chlorides or by using coupling reagents.

The biphenyl dicarboxylic acid scaffold is an attractive core for creating peptide mimics. By coupling amino acids or peptide fragments to one or both of the carboxylic acid groups, novel structures with constrained conformations can be synthesized. nih.gov These peptidomimetics can emulate the secondary structures of natural peptides and are valuable tools in drug discovery. nih.gov The formation of the amide bond in this context often employs standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). libretexts.org The reaction of dicarboxylic acids can be controlled to form amide bonds, which is a key step in mimicking peptide structures. researchgate.net

Furthermore, as a difunctional monomer, this compound can be used to synthesize polyamides. Polyamides are a major class of high-performance polymers known for their excellent thermal and mechanical properties. The synthesis generally involves the step-growth polycondensation of a diacid (or its derivative, like a diacyl chloride) with a diamine. mdpi.com The rigid and kinked structure of the this compound monomer could impart unique properties to the resulting polymer, such as high glass transition temperatures and specific solubility characteristics.

Table 2: Amidation Strategies and Applications
ApplicationSynthetic ApproachTypical ReagentsPotential Outcome
Peptide MimicryCoupling of amino acids or peptides to the dicarboxylic acid scaffold.Peptide coupling reagents (e.g., DCC, HATU), activated esters.Conformationally constrained molecules that mimic peptide secondary structures. nih.gov
Polyamide PrecursorsConversion to a diacyl chloride followed by polycondensation with a diamine.SOCl₂ or (COCl)₂ for activation; various aliphatic or aromatic diamines for polymerization.High-performance aromatic polyamides with potentially unique thermal and mechanical properties. mdpi.com

Formation of Anhydrides and Acyl Halides as Activated Intermediates

To overcome the relatively low reactivity of carboxylic acids in nucleophilic acyl substitution reactions, they are often converted into more reactive intermediates such as acyl halides and anhydrides. longdom.org These activated forms are not typically isolated as final products but are used in situ for the synthesis of esters, amides, and polymers.

Acyl halides, particularly acyl chlorides, are among the most reactive carboxylic acid derivatives. libretexts.orgpressbooks.pub They are readily prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.com For this compound, treatment with an excess of SOCl₂ would convert both carboxylic acid groups into acyl chloride functionalities, yielding 2-(2-(chloroformyl)phenyl)-5-fluorobenzoyl chloride. This diacyl chloride is a highly valuable intermediate for reactions with weak nucleophiles like alcohols or amines, facilitating the formation of polyesters and polyamides under milder conditions than would be possible from the parent diacid. pressbooks.pubmdpi.com

Acid anhydrides are another class of activated carboxylic acid derivatives. While cyclic anhydrides can form from dicarboxylic acids where the groups are positioned appropriately (e.g., succinic acid), the trans arrangement of the carboxyl groups across the biphenyl core of this compound prevents intramolecular anhydride (B1165640) formation. However, mixed anhydrides can be formed, which are also effective acylating agents. acs.org These are often generated in situ during peptide coupling reactions. researchgate.net The formation of an anhydride can also be a key step in certain polymerization processes.

Table 3: Synthesis of Activated Intermediates
IntermediateReagentTypical ConditionsPrimary Use
Diacyl ChlorideThionyl chloride (SOCl₂)Reflux, often with a catalytic amount of DMFSynthesis of esters, amides, polyesters, and polyamides. libretexts.orgorgoreview.com
Diacyl ChlorideOxalyl chloride ((COCl)₂)Milder conditions than SOCl₂, often at room temperatureUseful for substrates sensitive to higher temperatures. libretexts.org
Mixed AnhydrideAcyl chloride, ChloroformateGenerated in situ during coupling reactionsAmide and peptide bond formation. acs.org

Electrophilic Aromatic Substitution (EAS) on the Biphenyl System

Further diversification of the this compound scaffold can be achieved through electrophilic aromatic substitution (EAS) on its biphenyl rings. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the fluorine atom, the two carboxylic acid groups, and the phenyl-phenyl linkage.

The substituents exert the following electronic effects:

Fluorine: An ortho-, para-directing group, though deactivating due to its high electronegativity.

Carboxylic Acid (-COOH): A meta-directing and strongly deactivating group.

Aryl Group (the second phenyl ring): An ortho-, para-directing and activating group.

The interplay of these effects determines the position of substitution. Nitration is a classic EAS reaction, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. vaia.com In the case of biphenyl, nitration generally favors substitution at the ortho and para positions. vaia.comrsc.org For this compound, the reaction conditions would need to be harsh due to the presence of three deactivating groups (two -COOH, one -F).

Predicting the exact site of substitution is complex:

Ring A (with the fluorine): The fluorine directs ortho and para. Its para position is occupied by the other phenyl ring. The positions ortho to the fluorine are sterically hindered by the adjacent phenyl ring and the carboxyl group. The carboxyl group on this ring directs meta to itself.

Ring B (unsubstituted): This ring is activated by the presence of the other phenyl ring (Ring A), which directs ortho and para. However, it is deactivated by the carboxyl group attached to it, which directs meta. The most likely positions for substitution would be ortho or para to the phenyl-phenyl bond on the ring that does not bear the fluorine atom, as it is less deactivated. However, steric hindrance from the non-planar arrangement of the biphenyl rings will play a significant role. rsc.org

Similar considerations would apply to other EAS reactions like halogenation (e.g., with Br₂/FeBr₃) or Friedel-Crafts reactions, although the latter are generally unsuccessful on strongly deactivated rings.

Table 4: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted OutcomeControlling Factors
NitrationHNO₃, H₂SO₄ (fuming)Mononitration on one of the aromatic rings.Harsh conditions required due to deactivation. Regioselectivity determined by a complex interplay of electronic and steric effects. vaia.comrsc.org
BrominationBr₂, FeBr₃Monobromination on one of the aromatic rings.Similar regiochemical considerations as nitration.

Reductive Transformations of Carboxylic Acid Groups

Reduction of the carboxylic acid groups offers another avenue for creating advanced analogs, leading to the corresponding diols or hydroxy-acids. Carboxylic acids are generally resistant to reduction and require powerful reducing agents.

Complete reduction of both carboxylic acid groups to primary alcohols would yield a diol. This transformation can be achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. An alternative is the use of borane (B79455) (BH₃) in a solvent like tetrahydrofuran (B95107) (THF). Catalytic methods, such as reduction with molecular hydrogen over a suitable catalyst or hydrosilylation, can also be employed, though they may require specific conditions to be effective for carboxylic acids. acs.orguta.eduresearchgate.net

Selective reduction of one of the two carboxylic acid groups is a significant synthetic challenge due to their similar reactivity. acs.org However, achieving such selectivity would produce a valuable hydroxy-carboxylic acid intermediate, enabling further differential functionalization. Strategies to achieve this could involve:

Mono-protection: Protecting one acid group as an ester and then reducing the free carboxylic acid.

Catalyst Control: Using specialized catalyst systems that can differentiate between the two electronic environments of the carboxylic acids. nih.gov Recent advances in catalysis have shown promise for the selective reduction of one acid group in the presence of another or in the presence of an ester. acs.orgnih.gov

The choice of reducing agent and reaction conditions is critical to control the extent of reduction and avoid side reactions. acs.org

Table 5: Reduction of Carboxylic Acid Groups
TransformationReagentsProductComments
Complete Reduction1. LiAlH₄, THF 2. H₃O⁺DiolStandard, powerful method for reducing carboxylic acids.
Complete ReductionBH₃·THFDiolOffers different selectivity compared to LiAlH₄ for other functional groups.
Catalytic ReductionH₂, specialized catalyst (e.g., Ru-based); or Hydrosilylation catalystDiolOften requires high pressures/temperatures; can be more functional-group tolerant. acs.orgresearchgate.net
Selective ReductionMono-protection followed by reductionHydroxy-acidA multi-step but potentially effective strategy for selective functionalization.

Development of Polymeric or Oligomeric Structures Incorporating the Core Scaffold

The difunctional nature of this compound and its derivatives makes it an excellent monomer for the synthesis of polymers and oligomers. The rigid, non-linear biphenyl core can be incorporated into polymer backbones to create materials with tailored properties.

Polyesters and Polyamides: As discussed, the diacyl chloride or diester derivatives of the parent molecule can undergo step-growth polymerization with diols or diamines to produce polyesters and polyamides, respectively. mdpi.comjku.at The biphenyl unit is a common component in high-performance polymers and liquid crystals because it imparts rigidity and thermal stability to the polymer chain. nih.govnih.gov The introduction of fluorine can further enhance properties such as thermal stability and chemical resistance, while the kinked structure resulting from the 2,2'-substitution pattern would disrupt chain packing, likely leading to amorphous polymers with good solubility and high glass transition temperatures. nih.gov

Oligomers and Foldamers: Beyond long-chain polymers, there is growing interest in the synthesis of well-defined oligomeric structures, often called foldamers, which adopt specific, predictable three-dimensional shapes in solution. nih.gov By sequentially coupling a small number of activated this compound units, potentially with other linking molecules, it may be possible to create novel oligomers. rug.nl The defined geometry of the biphenyl core could direct the folding of the oligomer into helical or other secondary structures through intramolecular interactions. nih.gov These structured oligomers have potential applications in areas such as molecular recognition and catalysis.

Table 6: Polymeric and Oligomeric Structures
Structure TypeMonomer(s)Polymerization/Synthesis MethodPotential Properties
PolyesterDiacyl chloride or diester of the core scaffold + a diolStep-growth condensation polymerizationHigh thermal stability, good solubility, potentially amorphous with a high Tg. jku.atnih.gov
PolyamideDiacyl chloride of the core scaffold + a diamineStep-growth condensation polymerizationExcellent thermal and mechanical properties, chemical resistance. mdpi.com
Oligomer/FoldamerActivated core scaffold unitsStepwise solution-phase or solid-phase synthesisDefined three-dimensional conformations, potential for molecular recognition. nih.gov

Role of 2 2 Carboxyphenyl 5 Fluorobenzoic Acid in Coordination Chemistry and Materials Science

Ligand Design and Metal Complexation Studies: A Frontier of Discovery

The unique arrangement of coordinating functional groups in 2-(2-Carboxyphenyl)-5-fluorobenzoic acid offers the potential for diverse and interesting coordination behaviors with metal ions. The two carboxylic acid moieties could engage in various binding modes, including monodentate, bidentate chelating, and bridging interactions. This flexibility is a key attribute in the design of coordination polymers and MOFs with desired topologies and properties. The presence of the fluorine atom could also introduce unique electronic effects and intermolecular interactions, such as hydrogen bonding or halogen bonding, which can influence the resulting crystal packing and material properties.

Despite these promising characteristics, the scientific literature does not currently contain specific examples of its use in the following areas:

Supramolecular Assembly and Self-Organization Phenomena: An Unwritten Chapter

The principles of crystal engineering are fundamental to predicting and controlling the assembly of molecules into well-defined crystalline architectures. The interplay of coordination bonds, hydrogen bonding, and other non-covalent interactions in this compound could lead to the formation of complex and functional supramolecular structures.

Formation of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic molecules linked by hydrogen bonds. The design and synthesis of stable HOFs rely on the predictable and directional nature of these non-covalent interactions. Aromatic carboxylic acids are exemplary building blocks for HOFs due to the robust and directional nature of the carboxylic acid dimer synthon.

The structure of this compound is particularly well-suited for the construction of HOFs. The two carboxylic acid groups can engage in strong O-H···O hydrogen bonds, forming dimers with neighboring molecules. These interactions can extend in one, two, or three dimensions to create a stable, porous framework.

Table 1: Potential Hydrogen Bonding Interactions in HOFs of this compound

Interaction Type Donor Acceptor Potential Role in HOFs
Primary
Carboxylic Acid Dimer O-H O=C Primary structure-directing synthon, forming the main framework.
Secondary
C-H···O Aromatic C-H O=C Stabilizing the primary framework.
C-H···F Aromatic C-H C-F Influencing molecular packing and conformation. cas.cn

Self-Assembly in Solution and at Interfaces

The self-assembly of molecules into ordered structures is a fundamental concept in materials science, driven by a delicate balance of intermolecular forces. Aromatic dicarboxylic acids, such as this compound, are known to self-assemble both in solution and at solid-liquid or air-water interfaces. acs.orgacs.org

In solution, the carboxylic acid groups can lead to the formation of discrete hydrogen-bonded assemblies or extended polymeric chains. The biphenyl (B1667301) core provides a rigid scaffold, while the rotational freedom around the central C-C bond allows for conformational flexibility. The presence of the fluorine atom can influence the solubility of the molecule in different solvents and can also introduce specific interactions that guide the self-assembly process. For instance, fluorination has been shown to impact both homomolecular and bimolecular self-assembly in other carboxylic acid systems.

At interfaces, such as on a graphite (B72142) or metal surface, this compound can form highly ordered two-dimensional (2D) structures. Scanning tunneling microscopy (STM) studies on similar aromatic carboxylic acids have revealed the formation of intricate patterns, such as linear chains, herringbone structures, and porous networks. nih.gov The arrangement of the molecules on the surface is governed by a combination of molecule-substrate and intermolecular interactions. The carboxylic acid groups typically anchor the molecules to the substrate, while hydrogen bonding and van der Waals forces control the lateral packing. The fluorine substituent can modify the molecule-substrate interaction and also introduce in-plane, directional C-F···H interactions that influence the final 2D architecture.

Precursor for Functional Materials

The unique electronic and structural features of this compound make it a valuable precursor for a variety of functional materials.

Applications in Organic Light-Emitting Diodes (OLEDs) or Organic Electronics

While direct applications of this compound in OLEDs are not extensively documented, its structural motifs are relevant to materials used in organic electronics. Fluorinated organic materials are of great interest for electronic and optoelectronic applications. researchgate.net The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of a material, which can facilitate electron injection and improve resistance to oxidative degradation.

This compound could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) that exhibit electroluminescent properties. The biphenyl dicarboxylic acid structure is a common linker in the design of luminescent MOFs. sigmaaldrich.com By coordinating with suitable metal ions (e.g., Zr, Cu, Zn), it could form frameworks where the luminescence originates from the organic linker, the metal clusters, or ligand-to-metal charge transfer events. The fluorine atom could further tune the electronic properties and enhance the performance of such MOF-based OLEDs.

Utilization in Chemical Sensing Platforms (e.g., pH sensors, ion sensors)

Materials derived from this compound have potential applications in chemical sensing. The carboxylic acid groups can act as recognition sites for analytes through hydrogen bonding or deprotonation upon changes in pH. Fluorescent sensors based on aromatic carboxylic acids have been developed for the detection of various ions and molecules. acs.orgnih.govnih.govresearchgate.net

For instance, MOFs or coordination polymers synthesized from this linker could exhibit fluorescence that is quenched or enhanced upon interaction with specific analytes. The pores within such frameworks could be engineered to selectively bind target molecules, and the fluorine atoms could enhance the sensitivity and selectivity of the sensor through specific interactions with the analyte. The dicarboxylic acid functionality is particularly useful for sensing dicarboxylates and acidic amino acids through complementary hydrogen bonding. nih.gov

Development of Catalytic Materials

Metal-organic frameworks are increasingly being explored as platforms for heterogeneous catalysis. The properties of a MOF-based catalyst are highly dependent on the nature of the metal nodes and the organic linkers. The use of functionalized linkers, such as this compound, can introduce catalytically active sites or modulate the catalytic activity of the metal centers. iastate.eduresearchgate.netosti.goviastate.edu

Fluorinated MOFs have shown promise in various catalytic applications. The electron-withdrawing nature of the fluorine atom can influence the Lewis acidity of the metal centers, thereby affecting their catalytic performance. researchgate.netrsc.orgnih.govnih.gov Furthermore, the hydrophobicity of fluorinated linkers can be advantageous in certain reactions, for example, by creating a favorable microenvironment for non-polar substrates within the pores of the MOF. MOFs constructed from this linker could potentially be used in acid-base catalysis, where the carboxylic acid groups act as Brønsted acid sites, or as supports for catalytically active metal nanoparticles.

Table 2: Summary of Potential Applications

Application Area Potential Role of this compound Key Structural Features
Hydrogen-Bonded Organic Frameworks (HOFs) Building block for porous crystalline materials. Two carboxylic acid groups for strong, directional hydrogen bonding. Fluorine for secondary interactions.
Self-Assembly Formation of ordered structures in solution and on surfaces. Rigid biphenyl core, flexible C-C bond, hydrogen-bonding groups.
Organic Electronics (OLEDs) Ligand for luminescent metal-organic frameworks (MOFs). Fluorinated biphenyl structure to tune electronic properties.
Chemical Sensing Precursor for fluorescent sensors or MOF-based sensing platforms. Carboxylic acid groups for analyte recognition. Fluorine for enhanced sensitivity.

| Catalytic Materials | Linker for catalytically active MOFs. | Fluorine to modulate Lewis acidity of metal centers. Carboxylic acid groups for Brønsted acidity. |

Analytical Method Development for 2 2 Carboxyphenyl 5 Fluorobenzoic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are paramount for separating 2-(2-Carboxyphenyl)-5-fluorobenzoic acid from starting materials, intermediates, by-products, and degradation products. The choice of method depends on the specific analytical goal, such as purity assessment or reaction monitoring.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful tool for the analysis of aromatic carboxylic acids like this compound. nih.govresearchgate.net The method's development focuses on optimizing the separation by adjusting stationary phase, mobile phase composition, and detector settings.

A typical RP-HPLC method would utilize a C18 column, which provides a nonpolar stationary phase suitable for the retention of aromatic compounds. sielc.comnih.gov The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ekb.egamericanlaboratory.comsielc.com The pH of the aqueous component is a critical parameter for the analysis of ionizable compounds like carboxylic acids. To ensure the carboxylic acid groups are in their non-ionized form for better retention and peak shape, the pH of the mobile phase is typically maintained below the pKa of the carboxylic acid groups by adding acids like phosphoric acid or trifluoroacetic acid. zodiaclifesciences.com

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with a range of polarities. ekb.egresearchgate.net Detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region, typically around 210 nm to 272 nm. ekb.egamericanlaboratory.com

Table 1: Illustrative HPLC Method Parameters for this compound

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 5% B; 5-35 min, 5-90% B; 35-40 min, 90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Direct analysis of dicarboxylic acids like this compound by Gas Chromatography (GC) is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. colostate.edu Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acids into more volatile and thermally stable esters or silyl (B83357) derivatives prior to GC analysis. nih.govnih.gov

Common derivatization reagents include:

Esterification agents: Reagents like BF₃/methanol or diazomethane (B1218177) convert carboxylic acids into their corresponding methyl esters. researchgate.netnih.gov Butyl esters, being less volatile, are also sometimes preferred. researchgate.net

Silylation agents: N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is a widely used reagent that converts acidic protons into trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. nih.govresearchgate.netoup.com

Once derivatized, the compound can be separated on a nonpolar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase. researchgate.net Detection is typically achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural confirmation of the analyte and any impurities. nih.govnih.gov

Table 2: Example GC-MS Parameters for Derivatized this compound

Parameter Condition
Derivatization Silylation with BSTFA
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, 1 mL/min
Injection Mode Splitless
Injector Temp. 250°C
Oven Program 50°C (2 min), then 10°C/min to 280°C (hold 5 min)
Detector Mass Spectrometer (MS)

| MS Scan Range | 50-500 m/z |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique ideal for monitoring the progress of chemical reactions and for preliminary purity assessment. libretexts.orgresearchgate.net For the synthesis of this compound, TLC can be used to track the disappearance of starting materials and the appearance of the product. rsc.orgsigmaaldrich.com

A typical TLC setup involves spotting the reaction mixture on a silica (B1680970) gel plate (stationary phase) and developing it in a chamber containing a suitable mobile phase. utexas.edu The mobile phase is usually a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol). rsc.orgsigmaaldrich.com The polarity of the mobile phase is optimized to achieve good separation between the spots corresponding to the reactants and products. Visualization of the spots can be achieved under UV light, as aromatic compounds absorb UV radiation. sigmaaldrich.com The retention factor (Rf) value for each spot can be calculated to aid in identification.

Table 3: Typical TLC Conditions for Reaction Monitoring

Parameter Condition
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Toluene:Ethyl Acetate:Acetic Acid (5:4:1, v/v/v)
Application Micropipette spotting of reaction aliquots
Development In a saturated chromatography tank

| Visualization | UV lamp at 254 nm |

Quantitative Analysis Methods

Quantitative analysis is essential for determining the exact amount or concentration of this compound in a sample. Spectrophotometric and titrimetric methods are commonly employed for this purpose.

UV-Visible spectrophotometry is a straightforward method for quantifying compounds that absorb light in the UV-Vis range. Due to its aromatic structure with a conjugated system, this compound exhibits characteristic UV absorbance. shimadzu.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The presence of functional groups and the extent of the conjugated system influence the λmax. shimadzu.com

Table 4: Parameters for UV-Vis Spectrophotometric Quantification

Parameter Description
Instrument UV-Vis Spectrophotometer
Solvent Ethanol or Methanol
Wavelength (λmax) Determined by scanning a standard solution (typically in the 250-300 nm range for aromatic acids) shimadzu.com
Measurement Absorbance

| Quantification | Based on a standard calibration curve |

Titrimetric methods, particularly acid-base titrations, are classical and highly accurate techniques for quantifying acidic functional groups. pilgaard.info Since this compound is a dicarboxylic acid, it has two acidic protons that can be neutralized by a strong base, such as sodium hydroxide (B78521) (NaOH). asdlib.org

The titration can be monitored using a colorimetric indicator or, more precisely, by potentiometry. byjus.comlibretexts.org A potentiometric titration involves measuring the pH of the solution as the titrant (NaOH solution of known concentration) is added. byjus.comresearchgate.net The resulting titration curve (pH vs. volume of titrant) will show two equivalence points corresponding to the neutralization of the two carboxylic acid groups. asdlib.org The volume of titrant required to reach these equivalence points can be used to calculate the amount of the dicarboxylic acid in the sample. libretexts.orgmnstate.edu For dicarboxylic acids with low water solubility, the analysis may be performed in a non-aqueous solvent or by back-titration. pilgaard.infonih.gov

Table 5: Conditions for Potentiometric Titration

Parameter Condition
Titrant Standardized 0.1 M Sodium Hydroxide (NaOH)
Sample Preparation Accurately weighed sample dissolved in a suitable solvent (e.g., water/ethanol mixture)
Apparatus pH meter with a glass electrode, burette
Endpoint Detection Potentiometric determination of the equivalence point(s) from the titration curve

| Calculation | Based on the stoichiometry of the acid-base reaction (1 mole of acid reacts with 2 moles of base) |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of biphenyl (B1667301) derivatives has been extensively studied, with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, being a primary method. Future research into the synthesis of 2-(2-Carboxyphenyl)-5-fluorobenzoic acid is likely to focus on developing more efficient, sustainable, and scalable methods.

One promising avenue is the exploration of C-H activation strategies. Direct arylation via C-H activation would circumvent the need for pre-functionalized starting materials (like boronic acids or organohalides), reducing step counts and improving atom economy. Research in this area would involve screening various catalyst systems, including those based on palladium, rhodium, and ruthenium, to achieve high regioselectivity and yield.

Furthermore, flow chemistry presents a significant opportunity for the synthesis of this compound. Continuous flow processes can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods. Developing a robust flow synthesis for this compound would be a considerable advancement for its potential industrial applications.

Additionally, biocatalysis and enzymatic coupling methods are emerging as green alternatives to traditional organometallic catalysis. Investigating the use of enzymes to catalyze the formation of the biphenyl bond could lead to highly selective and environmentally benign synthetic routes.

Synthetic ApproachPotential AdvantagesResearch Focus
C-H Activation Higher atom economy, fewer synthetic stepsCatalyst development (Pd, Rh, Ru), optimization of reaction conditions for regioselectivity
Flow Chemistry Enhanced scalability, improved safety and controlReactor design, optimization of flow parameters (temperature, pressure, residence time)
Biocatalysis Green and sustainable, high selectivityEnzyme screening and engineering, optimization of enzymatic reaction conditions

Advanced Characterization Techniques for Solid-State Properties

The solid-state structure and properties of this compound are crucial for its application in materials science. While standard techniques like single-crystal X-ray diffraction provide fundamental structural information, future research will likely employ more advanced and complementary characterization methods. For instance, the crystal structure of the related compound, 2-amino-5-fluorobenzoic acid, reveals intricate hydrogen bonding networks and π–π stacking interactions, suggesting that the title compound will exhibit similarly complex supramolecular chemistry. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. eurjchem.com Applying this technique to this compound would provide detailed insights into the roles of hydrogen bonding, halogen bonding (C-F···π interactions), and other non-covalent interactions in directing the crystal packing. This understanding is vital for crystal engineering and the design of materials with specific solid-state properties.

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is another advanced technique that can provide detailed information about the local environment of atoms in the solid state. For this compound, 19F and 13C ssNMR could be used to probe the effects of crystal packing on the electronic structure and to identify different polymorphic forms.

Furthermore, techniques such as terahertz spectroscopy and high-resolution electron microscopy can provide additional insights into the vibrational modes and morphology of crystalline materials, respectively. A multi-technique approach will be essential for a comprehensive understanding of the solid-state properties of this compound and its derivatives.

Characterization TechniqueInformation GainedPotential Impact
Hirshfeld Surface Analysis Quantification of intermolecular interactionsUnderstanding crystal packing, guiding crystal engineering
Solid-State NMR (ssNMR) Local atomic environments, polymorphismQuality control, understanding structure-property relationships
Terahertz Spectroscopy Low-frequency vibrational modesProbing intermolecular interactions and lattice dynamics
High-Resolution Electron Microscopy Crystal morphology and defectsCorrelating synthesis conditions with material properties

Computational Design of Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for the design of novel derivatives of this compound with tailored properties. DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its hypothetical derivatives. nih.gov

Future computational studies could focus on systematically modifying the substitution pattern of the biphenyl core to tune its electronic and steric properties. For example, the introduction of additional electron-donating or electron-withdrawing groups could be modeled to predict their impact on the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's optical and electronic properties.

Molecular dynamics (MD) simulations can be used to predict the self-assembly behavior of these molecules and the stability of the resulting supramolecular structures. This is particularly relevant for designing materials with specific crystal packing motifs or for predicting the formation of liquid crystalline phases.

Furthermore, computational screening of a virtual library of derivatives could accelerate the discovery of new molecules with desired properties for specific applications, such as linkers for metal-organic frameworks (MOFs) with optimal pore sizes and gas adsorption characteristics. The combination of DFT and MD simulations can provide a comprehensive in-silico framework for the rational design of functional materials based on the this compound scaffold.

Computational MethodApplicationDesired Outcome
Density Functional Theory (DFT) Electronic structure and reactivity analysisPrediction of optical and electronic properties, reaction mechanisms
Molecular Dynamics (MD) Simulation of self-assembly and dynamicsUnderstanding crystal formation, prediction of material stability
Virtual Screening High-throughput computational analysisRapid identification of promising derivatives for specific applications

Emerging Applications in Advanced Materials and Catalysis

The unique structural and electronic features of this compound make it an attractive building block for a variety of advanced materials. One of the most promising areas is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The fluorine substituent can impart several beneficial properties to MOFs, including enhanced hydrophobicity, modified pore chemistry, and improved stability. rsc.org

Fluorinated MOFs have shown great promise in applications such as carbon capture, gas separation, and catalysis. rsc.org The use of this compound as a linker could lead to the development of novel MOFs with tailored pore environments for the selective adsorption of specific gases or for catalytic applications. For example, the Lewis acidic sites within the pores, in conjunction with the electronic effects of the fluorinated linker, could create a unique catalytic environment for various organic transformations. nih.govbcrec.id

Beyond MOFs, derivatives of this compound could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid biphenyl core and the electron-withdrawing nature of the fluorine and carboxylic acid groups can be exploited to design materials with suitable energy levels and charge transport properties.

In the realm of catalysis, chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The rigid backbone of the molecule can provide a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivities in a variety of chemical reactions.

Application AreaRole of this compoundPotential Advantages
Metal-Organic Frameworks (MOFs) Organic linkerEnhanced stability, tunable pore chemistry, improved gas separation
Organic Electronics Core building block for functional materialsTunable electronic properties, potential for high charge mobility
Asymmetric Catalysis Chiral ligand scaffoldRigid backbone for high enantioselectivity

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-Carboxyphenyl)-5-fluorobenzoic acid?

Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Suzuki-Miyaura Cross-Coupling: Using palladium catalysts (e.g., Pd(PPh₃)₄) to link boronic acid derivatives to halogenated benzoic acid precursors. For example, 5-carboxy-2-fluorophenylboronic acid (CAS 874219-59-7) can react with 2-chlorobenzoic acid derivatives under basic conditions (e.g., Na₂CO₃) .
  • Functional Group Protection: Carboxyl groups are often protected as esters (e.g., methyl or tert-butyl esters) to prevent side reactions during coupling. Deprotection is achieved via hydrolysis under acidic or basic conditions .
  • Purification: Recrystallization using polar solvents (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns is recommended for isolating high-purity product .

Advanced: How can researchers address discrepancies in NMR data caused by fluorine’s electronegativity and coupling effects?

Answer:
Fluorine’s strong electronegativity induces deshielding and complex splitting patterns in NMR spectra. Methodological strategies include:

  • Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to minimize solvent interference and enhance signal resolution .
  • 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping peaks and assign signals accurately. For example, the fluorine atom at the 5-position splits adjacent proton signals into doublets (J = 8–12 Hz), which can be confirmed via ¹H-¹⁹F coupling analysis .
  • Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate assignments .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Recrystallization: Use ethanol/water (7:3 v/v) at 60°C, achieving >95% purity. Monitor pH (adjust to ~3–4 with HCl) to precipitate the compound .
  • Chromatography: Preparative HPLC with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution from 20% to 50% acetonitrile) effectively separates byproducts .
  • Solid-Phase Extraction (SPE): C18 cartridges pre-conditioned with methanol and water remove hydrophilic impurities .

Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Answer:

  • Twinning and Disorder: The compound’s flexible carboxyl groups and fluorine substituents can cause crystal twinning. Use SHELXL for refinement, applying TWIN and BASF commands to model twinned domains .
  • High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution. For example, a 0.8 Å dataset reduces R-factor convergence issues .
  • Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., O–H···O and C–H···F) using Mercury software to validate packing motifs .

Advanced: How does this compound’s dual-carboxyl functionality influence its role in drug development?

Answer:

  • Chelation Potential: The ortho-carboxyl groups enable metal coordination (e.g., Zn²⁺ or Fe³⁺), useful in designing metalloenzyme inhibitors. Test binding affinity via isothermal titration calorimetry (ITC) .
  • Prodrug Applications: Esterify one carboxyl group to enhance bioavailability. For example, methyl ester derivatives show improved permeability in Caco-2 cell assays .
  • Biological Activity Screening: Preliminary in vitro studies indicate moderate COX-2 inhibition (IC₅₀ = 12 µM), suggesting anti-inflammatory potential. Validate via enzyme-linked immunosorbent assays (ELISA) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FT-IR: Confirm carboxyl (C=O stretch at ~1700 cm⁻¹) and fluorine (C–F bend at ~1100 cm⁻¹) groups .
  • LC-MS: Use electrospray ionization (ESI) in negative mode to detect [M–H]⁻ ions (m/z ~299.2). Monitor purity with UV detection at 254 nm .
  • ¹³C NMR: Identify carboxyl carbons at δ ~168–172 ppm and fluorinated aromatic carbons at δ ~115–125 ppm .

Advanced: How can computational chemistry optimize reaction pathways for scaled-up synthesis?

Answer:

  • DFT Calculations: Simulate transition states (e.g., using Gaussian) to identify rate-limiting steps. For example, the energy barrier for Suzuki coupling decreases by 15% when using PdCl₂(dppf) vs. Pd(PPh₃)₄ .
  • Solvent Screening: COSMO-RS models predict DMF as optimal for solubility (0.5 M at 25°C) and reaction efficiency .
  • Machine Learning: Train models on existing fluorobenzoic acid syntheses to predict optimal catalysts and temperatures (e.g., XGBoost with 85% accuracy) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation. Room-temperature storage in desiccators (silica gel) is acceptable for ≤6 months .
  • pH Sensitivity: Solutions in DMSO or ethanol should be buffered at pH 6–7 to avoid carboxyl group protonation and precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.